molecular formula C3H3N5O3 B131654 5-nitro-1H-1,2,3-triazole-4-carboxamide CAS No. 145769-57-9

5-nitro-1H-1,2,3-triazole-4-carboxamide

Cat. No. B131654
M. Wt: 157.09 g/mol
InChI Key: AZVZUOZKSZQYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a triazole ring and a nitro group. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism Of Action

The mechanism of action of 5-nitro-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been found to have antimicrobial and anticancer properties. It is believed that the nitro group in the compound is responsible for its activity. The nitro group undergoes reduction in vivo to form reactive intermediates that can damage DNA and other cellular components.

Biochemical And Physiological Effects

5-nitro-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been found to have anti-inflammatory properties. However, the compound has also been found to be toxic to some cells at high concentrations.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-nitro-1H-1,2,3-triazole-4-carboxamide is its versatility in the synthesis of new drugs. It can be easily modified to produce compounds with different properties. However, the compound has limitations in lab experiments due to its toxicity at high concentrations. Care must be taken when handling and using the compound.

Future Directions

There are several future directions for the research and development of 5-nitro-1H-1,2,3-triazole-4-carboxamide. One direction is the synthesis of new analogs with improved properties, such as increased potency and reduced toxicity. Another direction is the study of the compound's mechanism of action to better understand its activity. Additionally, the compound could be further explored for its potential in the treatment of other diseases beyond cancer and infectious diseases.
Conclusion:
In conclusion, 5-nitro-1H-1,2,3-triazole-4-carboxamide is a versatile compound with various applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 5-nitro-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 5-nitro-1H-1,2,3-triazole with cyanogen bromide in the presence of an amine base. Another method involves the reaction of 5-nitro-1H-1,2,3-triazole with chloroformate in the presence of an amine base. Both methods have been found to be effective in producing high yields of 5-nitro-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-nitro-1H-1,2,3-triazole-4-carboxamide has been found to have various applications in scientific research. It has been used as a building block for the synthesis of new drugs, particularly in the treatment of cancer and infectious diseases. It has also been used as a precursor for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

5-nitro-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5O3/c4-2(9)1-3(8(10)11)6-7-5-1/h(H2,4,9)(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVZUOZKSZQYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2H-triazole-4-carboxamide

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